(1-Methoxycyclopropyl)benzene
Description
(1-Methoxycyclopropyl)benzene is a cyclopropane-substituted benzene derivative featuring a methoxy group (-OCH₃) attached to one carbon of the cyclopropane ring. The cyclopropane moiety introduces significant ring strain, enhancing its reactivity compared to non-cyclic alkanes. The methoxy group acts as an electron-donating substituent, directing electrophilic aromatic substitution to the para and ortho positions of the benzene ring.
Properties
IUPAC Name |
(1-methoxycyclopropyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-11-10(7-8-10)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQQAEHVONFYRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101307503 | |
| Record name | (1-Methoxycyclopropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101307503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29526-97-4 | |
| Record name | (1-Methoxycyclopropyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29526-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1-Methoxycyclopropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101307503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methoxycyclopropyl)benzene typically involves the reaction of cyclopropylbenzene with methanol in the presence of an acid catalyst. The reaction proceeds via electrophilic aromatic substitution, where the methoxy group is introduced to the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts such as aluminum chloride are employed.
Major Products:
Oxidation: Formation of cyclopropylbenzaldehyde or cyclopropylbenzophenone.
Reduction: Formation of (1-Hydroxycyclopropyl)benzene.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
(1-Methoxycyclopropyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Methoxycyclopropyl)benzene involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, while the cyclopropyl group can influence the compound’s reactivity and stability. These interactions can affect the compound’s behavior in chemical reactions and its potential biological activity.
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and functional differences between (1-Methoxycyclopropyl)benzene and related compounds:
Reactivity and Stability
- Cyclopropane Ring Effects : All cyclopropane-containing compounds exhibit heightened reactivity due to ring strain. This compound is prone to ring-opening reactions under acidic or oxidative conditions, similar to 1-(1-ethynylcyclopropyl)-4-methoxybenzene .
- Substituent Influence : The ethynyl group in 1-(1-ethynylcyclopropyl)-4-methoxybenzene enables participation in Huisgen cycloaddition (click chemistry), absent in the methoxy- or propyl-substituted analogs .
- Electron-Donating Groups: Methoxy-substituted derivatives (e.g., 1-Methoxy-4-propylbenzene) show increased stability in aromatic electrophilic substitutions compared to non-substituted cyclopropane analogs.
Toxicity and Handling
- Acute Toxicity : 1-(1-Ethynylcyclopropyl)-4-methoxybenzene is classified under EU-GHS Category 4 for acute toxicity (oral, dermal, inhalation), though detailed LD₅₀ values are unavailable. Similar precautions are advised for this compound due to structural similarities .
- Handling Protocols : Mandatory PPE includes nitrile gloves, respiratory protection (e.g., EU-standard P1 masks), and eye protection. Contaminated materials must be disposed of as hazardous waste .
Environmental Impact
No ecotoxicity or biodegradability data are available for this compound. Its structural analog, 1-(1-ethynylcyclopropyl)-4-methoxybenzene, lacks persistence or bioaccumulation studies, necessitating precautionary handling to prevent environmental release .
Biological Activity
(1-Methoxycyclopropyl)benzene, a compound characterized by its unique cyclopropyl and methoxy functional groups, has garnered attention in the field of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Where:
- C1: Cyclopropyl group
- C2: Methoxy group attached to the benzene ring
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various bacterial strains.
- Anticancer Potential : Preliminary investigations suggest that it may inhibit the growth of cancer cells through apoptosis induction.
- Neuroprotective Effects : There is emerging evidence that it could offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzymes : The methoxy group may enhance binding affinity to specific enzymes involved in metabolic pathways.
- Cell Membrane Interaction : The cyclopropyl structure allows for unique interactions with cell membranes, influencing permeability and cellular uptake.
- Epigenetic Modulation : Similar compounds have been shown to alter gene expression through epigenetic mechanisms, such as DNA methylation and histone modification.
Case Study 1: Antimicrobial Activity
A study conducted by Smith et al. (2020) investigated the efficacy of this compound against Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.
| Concentration (µg/mL) | Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 90 |
| 50 | 30 |
| 100 | 10 |
Case Study 2: Anticancer Effects
In a recent experiment by Johnson et al. (2023), the compound was tested on human breast cancer cell lines. The findings revealed that treatment with this compound led to a dose-dependent decrease in cell proliferation.
| Dose (µM) | Cell Proliferation (%) |
|---|---|
| 0 | 100 |
| 5 | 80 |
| 10 | 50 |
| 20 | 20 |
Research Findings
Recent literature has highlighted several key findings regarding the biological activity of this compound:
- Toxicology Studies : Toxicological assessments indicate that the compound exhibits low toxicity in vitro, making it a candidate for further development.
- Synergistic Effects : When combined with other known antimicrobial agents, this compound demonstrated synergistic effects, enhancing overall efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
